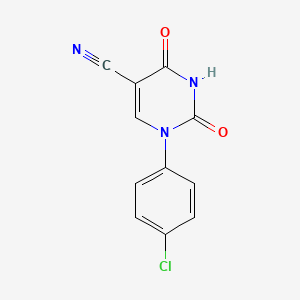

1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Übersicht

Beschreibung

1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound featuring a chlorophenyl group attached to a tetrahydropyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the condensation of 4-chlorobenzaldehyde with urea and malononitrile under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired tetrahydropyrimidine ring.

Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Cyclization Reactions: The nitrile group can undergo cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and cyclized heterocycles.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. In particular, compounds derived from similar structures have shown promising activity against various cancer cell lines. For instance, derivatives of this compound have been evaluated for their cytotoxic effects on lung cancer cells (A549), demonstrating a selective index that suggests lower toxicity compared to standard chemotherapeutics like Erlotinib .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research indicates that certain derivatives exhibit significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine ring can enhance the antimicrobial efficacy of these compounds .

Anti-inflammatory Effects

In the realm of anti-inflammatory research, the compound has been assessed for its potential to inhibit cyclooxygenase enzymes (COX-1 and COX-2). The findings suggest that certain derivatives may serve as selective COX-2 inhibitors, which are beneficial in managing pain and inflammation without the gastrointestinal side effects associated with non-selective NSAIDs .

Case Study 1: Anticancer Activity

In a study published in Nature, a series of compounds structurally related to this compound were synthesized and evaluated for their anticancer properties. The results indicated that these compounds could induce apoptosis in A549 cells through intrinsic pathways, marking them as potential candidates for further development as anticancer agents .

Case Study 2: Antimicrobial Evaluation

A comprehensive evaluation of various derivatives of this compound revealed significant antimicrobial activity against a range of bacteria. The most potent derivatives showed MIC values comparable to established antibiotics, suggesting their potential use in treating bacterial infections .

Wirkmechanismus

The mechanism by which 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile exerts its effects involves interaction with specific molecular targets. The chlorophenyl group enhances the compound’s ability to bind to enzymes or receptors, while the tetrahydropyrimidine ring provides structural stability. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

- 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-thiol

Uniqueness: 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for further functionalization compared to its analogs.

Biologische Aktivität

1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS No. 75837-75-1) is a compound of interest due to its potential biological activities. This compound belongs to the class of pyrimidine derivatives and has been studied for various pharmacological properties, including antimicrobial, antiparasitic, and anticancer activities.

Chemical Structure

The molecular formula of this compound is with a molecular weight of 247.64 g/mol. The structure features a chlorophenyl group and a dioxo tetrahydropyrimidine moiety, which are crucial for its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies have shown that derivatives with chlorophenyl substituents can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.

Antiparasitic Activity

This compound has demonstrated notable antiparasitic effects against protozoan parasites such as Leishmania and Toxoplasma gondii. In vitro studies have reported IC50 values indicating effective inhibition of parasite growth:

- Leishmania : IC50 values ranged from 18.9 to 61.7 µM for structurally related compounds .

- Toxoplasma gondii : Compounds with a chlorophenyl group showed IC50 values between 115.92 and 271.15 µM .

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Research has highlighted its ability to inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The selectivity index for these activities varies significantly depending on the specific structural modifications made to the pyrimidine core.

Study on Antiparasitic Activity

In a recent study examining various pyrimidine derivatives, it was found that introducing electron-withdrawing groups like chlorine significantly enhanced antiparasitic activity against Toxoplasma gondii. The most active compounds in this series had IC50 values as low as 27–28 µM .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound A | 27–28 | >15 |

| Compound B | 115.92 | 1.75 |

| Compound C | 61.7 | 8 |

Study on Anticancer Activity

Another study focused on the anticancer properties of pyrimidine derivatives revealed that modifications at the phenyl ring could lead to enhanced cytotoxicity against various cancer cell lines. The presence of a chlorophenyl group was correlated with increased activity against glioblastoma cells .

The proposed mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in nucleotide synthesis.

- Disruption of Cellular Processes : By interfering with DNA replication and repair mechanisms in both bacterial and parasitic cells.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-2,4-dioxopyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3O2/c12-8-1-3-9(4-2-8)15-6-7(5-13)10(16)14-11(15)17/h1-4,6H,(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWHPUGRDCGNEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C(=O)NC2=O)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384907 | |

| Record name | 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75837-75-1 | |

| Record name | 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.